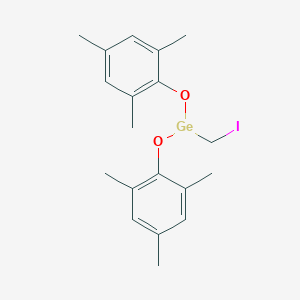phosphane} CAS No. 922551-34-6](/img/structure/B14176014.png)
(Ethane-1,2-diyl)bis{[(2-methylphenyl)methyl](phenyl)phosphane}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Ethane-1,2-diyl)bis{(2-methylphenyl)methylphosphane} is an organophosphorus compound that features two phosphane groups attached to an ethane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Ethane-1,2-diyl)bis{(2-methylphenyl)methylphosphane} typically involves the reaction of ethane-1,2-diyl bis(bromide) with (2-methylphenyl)methyl(phenyl)phosphane in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphane groups.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general approach would involve scaling up the laboratory synthesis methods with appropriate safety and purity controls.
Types of Reactions:
Oxidation: The phosphane groups can be oxidized to form phosphine oxides.
Substitution: The compound can undergo substitution reactions where the phosphane groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products depend on the substituents introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
(Ethane-1,2-diyl)bis{(2-methylphenyl)methylphosphane} is used in various scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry and catalysis.
Biology: Its potential interactions with biological molecules are being explored.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It may be used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of (Ethane-1,2-diyl)bis{(2-methylphenyl)methylphosphane} involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific metal ions and reactions being studied.
Vergleich Mit ähnlichen Verbindungen
- (Ethane-1,2-diyl)bis{(phenyl)methylphosphane}
- (Methane-1,1-diyl)bis{(2-methylphenyl)methylphosphane}
Uniqueness: (Ethane-1,2-diyl)bis{(2-methylphenyl)methylphosphane} is unique due to the presence of the ethane backbone and the specific arrangement of the phosphane groups. This structure imparts distinct steric and electronic properties, making it suitable for specific catalytic applications that similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
922551-34-6 |
|---|---|
Molekularformel |
C30H32P2 |
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
(2-methylphenyl)methyl-[2-[(2-methylphenyl)methyl-phenylphosphanyl]ethyl]-phenylphosphane |
InChI |
InChI=1S/C30H32P2/c1-25-13-9-11-15-27(25)23-31(29-17-5-3-6-18-29)21-22-32(30-19-7-4-8-20-30)24-28-16-12-10-14-26(28)2/h3-20H,21-24H2,1-2H3 |
InChI-Schlüssel |
HXQYICTVNGZSTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1CP(CCP(CC2=CC=CC=C2C)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[1-(2-Methoxyethyl)-4-oxocyclohexa-2,5-dien-1-yl]oxy}acetaldehyde](/img/structure/B14175934.png)
![4-[7-Fluoro-6-(4-fluoro-3-methylphenyl)-1H-indol-2-yl]benzoic acid](/img/structure/B14175937.png)

![N-[2-(2,4-Dichlorophenoxy)ethyl]-3-hydroxy-4-methylpent-2-enamide](/img/structure/B14175944.png)
![1-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-1H-tetrazole](/img/structure/B14175955.png)
![3-[3-Ethenylidene-5-(4-methoxyphenyl)oxolan-2-yl]propanoic acid](/img/structure/B14175971.png)
![N-(9-ethoxy-1,2,3-trimethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide](/img/structure/B14175975.png)
![(2S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-one](/img/structure/B14175976.png)
![5-{[5-(4-bromophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14175979.png)
![(2S)-2-(3-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14175994.png)

![Ethyl [2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]acetate](/img/structure/B14176011.png)


